N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide
Description
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide is a quaternary ammonium compound. It is characterized by its long hydrophobic alkyl chains and a central hexane backbone with two quaternary ammonium groups. This compound is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.
Properties
Molecular Formula |
C48H102Br2N2 |
|---|---|
Molecular Weight |
867.1 g/mol |
IUPAC Name |
6-[dimethyl(nonadecyl)azaniumyl]hexyl-dimethyl-nonadecylazanium;dibromide |
InChI |
InChI=1S/C48H102N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-45-49(3,4)47-43-39-40-44-48-50(5,6)46-42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-48H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
KIAPJVVCRNBPPX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide typically involves the quaternization of N1,N1,N6,N6-tetramethylhexane-1,6-diamine with long-chain alkyl halides. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The quaternary ammonium groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quaternary ammonium compounds.
Oxidation: Products include oxidized forms of the original compound, such as N-oxides.
Reduction: Products include reduced forms of the compound, such as secondary or tertiary amines.
Scientific Research Applications
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide involves its interaction with cell membranes. The long hydrophobic alkyl chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. The quaternary ammonium groups also interact with negatively charged components of the cell membrane, further enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N1,N1,N6,N6-Tetramethylhexane-1,6-diamine
- N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N6-Didecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
Uniqueness
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide is unique due to its long alkyl chains, which enhance its surfactant properties and antimicrobial activity. Compared to similar compounds with shorter alkyl chains, it exhibits stronger interactions with lipid membranes, making it more effective in disrupting microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
